molecular formula C19H25N3O3 B5463937 (3S*,4R*)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-(hydroxymethyl)-3-piperidinol

(3S*,4R*)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-(hydroxymethyl)-3-piperidinol

Cat. No. B5463937
M. Wt: 343.4 g/mol
InChI Key: QPBHNSMMDXMWIL-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a piperidinol derivative with a benzoyl group and a pyrazole group attached. Piperidinols are a class of organic compounds containing a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The benzoyl group is a common functional group in organic chemistry, consisting of a carbonyl group (C=O) attached to a phenyl group . The pyrazole group is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The stereochemistry at the 3rd and 4th positions of the piperidinol ring (indicated by the (3S*,4R*) notation) would also play a crucial role in its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The hydroxyl group (-OH) on the piperidinol ring, the carbonyl group (C=O) in the benzoyl group, and the nitrogen atoms in the pyrazole ring could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties (such as infrared, ultraviolet-visible, and nuclear magnetic resonance spectra) .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and any potential biological activity. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-[(3S,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-13-9-14(2)22(20-13)10-15-3-5-16(6-4-15)19(25)21-8-7-17(12-23)18(24)11-21/h3-6,9,17-18,23-24H,7-8,10-12H2,1-2H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBHNSMMDXMWIL-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)N3CCC(C(C3)O)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)N3CC[C@@H]([C@@H](C3)O)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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